molecular formula C24H26N4O2 B2916796 2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline CAS No. 877814-11-4

2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline

Cat. No. B2916796
CAS RN: 877814-11-4
M. Wt: 402.498
InChI Key: FVAXVOIANCWIQR-UHFFFAOYSA-N
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Description

The compound is a derivative of phenethylamine, a class of compounds that includes many neurotransmitters and drugs . It has a complex structure with multiple rings, including a triazacyclopenta[cd]azulen ring and an aniline ring. The presence of the dimethoxy groups and the phenyl group suggest that this compound could have interesting chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Phenethylamines generally have a high nitrogen content and can form salts with acids. They are often solids at room temperature .

Scientific Research Applications

Drug Precursor and Ligand Development

Research into similar compounds has shown potential applications in the development of drug precursors. For example, studies on 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have highlighted their utility as drug precursors or perspective ligands (Dotsenko et al., 2019). This suggests that 2,5-Dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-4-yl)methyl)aniline could serve as a precursor in the synthesis of a wide range of pharmacologically active molecules, potentially offering pathways to novel therapeutic agents.

Synthesis of Novel Materials

The synthesis of 2,2a,4,5-tetraazabenz[cd]azulene derivatives indicates a method for creating compounds with potentially unique electronic or optical properties (Imafuku et al., 1980). This points towards the capability of 2,5-Dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-4-yl)methyl)aniline to act as a building block in the design and synthesis of new materials with specific desired properties, such as high thermal stability, specific fluorescence characteristics, or other tailored electronic features.

Electroluminescence and Organic Electronics

The development of dendrimers incorporating aniline derivatives as peripheral units demonstrates the potential for creating materials with mesogenic properties, useful in the elaboration of organic electronics and electroluminescent devices (Morar et al., 2018). Such applications suggest that 2,5-Dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-4-yl)methyl)aniline could be explored for its potential in the development of novel organic electronic materials, offering pathways to advanced functionalities in electronic devices.

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If it is a phenethylamine derivative, it might interact with the body’s adrenergic or dopaminergic systems .

properties

IUPAC Name

2,5-dimethoxy-N-[(6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-29-18-11-12-22(30-2)21(14-18)25-15-23-26-28-16-20(17-8-4-3-5-9-17)19-10-6-7-13-27(23)24(19)28/h3-5,8-9,11-12,14,16,25H,6-7,10,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAXVOIANCWIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCC2=NN3C=C(C4=C3N2CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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